molecular formula C14H15N3O2S B2867161 3-(1-cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2034553-94-9

3-(1-cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2867161
CAS No.: 2034553-94-9
M. Wt: 289.35
InChI Key: ODUIQZDQMUPFRR-UHFFFAOYSA-N
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Description

3-(1-cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that features a cyclopropyl group, a thiophene ring, and an oxadiazole ring

Scientific Research Applications

3-(1-cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it shows promising biological activity, for example, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a nitrile oxide. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki-Miyaura coupling reaction using palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(1-cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring yields amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to its combination of a cyclopropyl group, thiophene ring, and oxadiazole ring, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

cyclopropyl-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(9-3-4-9)17-6-5-10(8-17)12-15-13(19-16-12)11-2-1-7-20-11/h1-2,7,9-10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUIQZDQMUPFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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